2'-Chloro-biphenyl-4-carboxylic acid

Catalog No.
S571972
CAS No.
3808-93-3
M.F
C13H9ClO2
M. Wt
232.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Chloro-biphenyl-4-carboxylic acid

CAS Number

3808-93-3

Product Name

2'-Chloro-biphenyl-4-carboxylic acid

IUPAC Name

4-(2-chlorophenyl)benzoic acid

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

InChI

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)

InChI Key

AOTYKBXXCYCXRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl

Synonyms

F 1893, F-1893

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl

The exact mass of the compound 2'-Chloro-biphenyl-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2'-Chloro-biphenyl-4-carboxylic acid is a halogenated aromatic carboxylic acid belonging to the biphenyl class of compounds. Its primary value in procurement is as a specialized chemical intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The defining feature of this molecule is the chlorine substituent at the 2'- (ortho) position, which introduces significant steric hindrance around the bond linking the two phenyl rings. This restriction of rotation, a phenomenon known as atropisomerism, is the critical differentiator from its parent compound and other positional isomers, directly influencing the three-dimensional structure of any resulting downstream products.

Research Fit

Synthetic Building Block Supports Suzuki coupling and amidation routes
Conformationally Defined Scaffold Restricted biphenyl torsion for SAR studies
Halogenated Biphenyl Analog 2'-chloro substitution for electronic and steric tuning

Substituting 2'-Chloro-biphenyl-4-carboxylic acid with its parent compound, biphenyl-4-carboxylic acid, or its 3'- and 4'-chloro positional isomers is not viable for applications that depend on specific molecular geometry. The ortho-chloro substituent acts as a steric gatekeeper, creating a high energy barrier to rotation around the central C-C bond—a barrier that is substantially lower in the parent compound and effectively absent in the 4'-isomer. This restricted rotation (atropisomerism) is not an incidental feature; it is a critical design element that locks downstream molecules into a specific, often more biologically active, conformation. Therefore, choosing a different isomer or the unsubstituted analog would result in a fundamentally different, more flexible, and often functionally distinct final product, making such a substitution a critical process failure.

Substitution Risk

Conformational Mismatch
Non-planar 2'-chloro scaffold may not replicate planar biphenyl binding modes
Regioisomer Variability
4'-Chloro isomer exhibits different crystal packing and thermal behavior
Lipophilicity Shift
Chlorine substitution increases logP compared to non-halogenated biphenyl acids

Significantly Increased Rotational Energy Barrier Enables Stable Axial Chirality

The presence of a chlorine atom at the 2' (ortho) position dramatically increases the energy barrier to rotation around the biphenyl C-C bond compared to the unsubstituted parent molecule. Computational studies show the rotational barrier for biphenyl is approximately 2.2 kcal/mol. For 2-halobiphenyls, this barrier increases significantly, with values for heavier halogens being substantially larger than for fluorine. For 2,2'-dihalogenated biphenyls, the barrier can be as high as 29.4 kcal/mol. A barrier of over 22 kcal/mol is sufficient to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers) at room temperature. This property is absent in biphenyl-4-carboxylic acid and its 4'-chloro isomer, where rotation is essentially free.

Evidence DimensionRotational Energy Barrier
Target Compound Data>22 kcal/mol (inferred for stable atropisomerism)
Comparator Or BaselineBiphenyl (unsubstituted): ~2.2 kcal/mol
Quantified Difference>10-fold increase in rotational energy barrier
ConditionsComputational chemistry (B3LYP/6-311+G*) and experimental thresholds for atropisomer stability.

This high rotational barrier is essential for synthesizing molecules with a fixed three-dimensional structure, which is critical for achieving specific and potent target binding in drug discovery and materials science.

Interphenyl Dihedral Angle
Head-to-head
46.1° vs ~0° (planar)
Reported conformational template for target-engagement studies
Monoclinic P2₁/c crystal; X-ray refinement R=8%

Precursor for High-Affinity Angiotensin II Receptor Blockers (Sartans)

The biphenyl scaffold is a core structural feature of the 'sartan' class of antihypertensive drugs, which act as Angiotensin II receptor (AT1R) antagonists. The specific substitution pattern on the biphenyl moiety is critical for high-affinity binding. While many sartans utilize a methyl group at the 2'-position, the use of a sterically demanding group like chlorine is a key strategy for achieving the required non-planar conformation that mimics the bioactive conformation of the angiotensin II peptide. This conformation cannot be achieved with precursors lacking ortho-substitution, such as biphenyl-4-carboxylic acid or its 4'-chloro isomer, which would lead to significantly less potent final compounds.

Evidence DimensionStructural role as a synthetic precursor
Target Compound DataEnables synthesis of conformationally locked biphenyls required for sartan-class AT1R antagonists.
Comparator Or BaselineBiphenyl-4-carboxylic acid or 4'-chloro-biphenyl-4-carboxylic acid, which produce flexible, less active analogs.
Quantified DifferenceQualitative but critical: enables access to a specific, required bioactive conformation.
ConditionsSynthesis of Angiotensin II receptor blockers (Sartans).

For process development chemists in the pharmaceutical industry, selecting this specific isomer is a prerequisite for synthesizing potent, conformationally restricted sartan drug candidates.

CsCl Adduct Formation
Data to verify
Unique crystalline cesium chloride salt
Supports conformational probing; context-dependent
No published source currently available
Computed Lipophilicity
Cross-study
cLogP 3.80 vs ~3.1 (non-halogenated)
May support membrane permeability optimization
Melting point differs from 4'-chloro isomer
α7 nAChR Amide Activity
Class-level
EC₅₀ ~3.1 µM (piperazinyl-butyl amide)
Reported α7 nAChR ligand context; CNS scaffold
Derivative data; verify in target assay
MeSH Indexing Status
Supporting
F-1893 (C052943, 1987)
Traceable biomedical research provenance
Supports systematic literature retrieval

Core Building Block for Novel Atropisomeric Drug Candidates

This compound is the right choice for medicinal chemistry programs aiming to develop drug candidates where a fixed, non-planar biphenyl conformation is essential for high-potency binding to a biological target. The high rotational barrier conferred by the 2'-chloro group allows for the synthesis and isolation of stable atropisomers, enabling structure-activity relationship (SAR) studies on distinct, rigid molecular geometries.

Starting Material for Advanced S-Phos-type Ligand Synthesis

The sterically hindered biphenyl core is characteristic of advanced phosphine ligands (e.g., Buchwald-type ligands) used in palladium-catalyzed cross-coupling reactions. Using 2'-Chloro-biphenyl-4-carboxylic acid as a starting material allows for the synthesis of custom, functionalized biaryl phosphine ligands where the carboxylic acid group can be further modified to tune solubility or to anchor the ligand to a support.

Precursor for Specific Pharmaceutical Intermediates (e.g., Sartan Analogs)

In process development and contract manufacturing, this specific isomer is a critical raw material for synthesizing analogs of sartan-class antihypertensives. Its structure is purpose-built to introduce the necessary steric hindrance at the 2'-position, a key feature for achieving high receptor affinity in the final active pharmaceutical ingredient.

Application Fit

Application
Selection Property
Validation Focus
Biphenyl SAR probe
Conformationally defined scaffold
Dihedral angle and salt adduct formation
CNS ligand SAR
Scaffold directing to nAChR targets
α7 nAChR functional assay context
Liquid crystal mesogen synthesis
Lateral chloro substitution
Mesophase and thermal stability
Chemical biology probe
Traceable literature indexing
MeSH indexing and assay context

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

3808-93-3

Wikipedia

F 1893

Explore Compound Types